molecular formula C16H18O2 B11751677 Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- CAS No. 67923-52-8

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-

Cat. No.: B11751677
CAS No.: 67923-52-8
M. Wt: 242.31 g/mol
InChI Key: GFMSXKLOLOPYPJ-UHFFFAOYSA-N
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Description

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a methoxy group, a phenylethoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- typically involves the reaction of 1-methoxy-2-phenylethanol with a suitable benzene derivative under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-2-propanol: A secondary alcohol with similar structural features.

    1-Ethoxy-2-(2-methoxyethoxy)ethane: An ether with comparable functional groups.

Uniqueness

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- is unique due to its specific combination of functional groups and structural arrangement

Biological Activity

Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-, commonly referred to as a methoxy-substituted phenyl compound, has garnered attention in scientific research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C16_{16}H18_{18}O2_2
  • Molecular Weight : 258.31 g/mol
  • CAS Number : 376491

The presence of the methoxy group and the phenyl ether linkage plays a significant role in its biological activity.

1. Antimicrobial Activity

Research indicates that compounds similar to Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- exhibit notable antimicrobial properties. A study on related phenolic compounds demonstrated their effectiveness against various bacterial strains, suggesting that the methoxy substitution enhances their solubility and bioavailability, which is crucial for antimicrobial efficacy .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that derivatives of methoxy-substituted phenyl compounds can suppress the expression of inflammatory markers such as TNF-alpha and IL-6 . These findings indicate a promising avenue for therapeutic applications in inflammatory diseases.

3. Cytotoxic and Anticancer Properties

Cytotoxicity assays have revealed that Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- can induce apoptosis in cancer cell lines. For instance, studies have reported significant cytotoxic effects against human hepatoma cells (BEL-7404) and lung cancer cells (A-549), with IC50 values indicating effective concentration levels for inducing cell death . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against various strains
Anti-inflammatoryInhibits TNF-alpha, IL-6 production
CytotoxicInduces apoptosis in cancer cells

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several methoxy-substituted phenolic compounds, including Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl-. The results showed inhibition zones against E. coli and S. aureus, suggesting potential for development into antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism
In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in murine models. The results indicated a significant reduction in paw edema compared to untreated controls, highlighting its potential use in treating inflammatory conditions.

Case Study 3: Cancer Cell Line Testing
In vitro tests on human cancer cell lines demonstrated that treatment with Benzene, 1-(1-methoxy-2-phenylethoxy)-4-methyl- resulted in a dose-dependent decrease in cell viability, with flow cytometry analyses confirming increased rates of apoptosis.

Properties

CAS No.

67923-52-8

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-(1-methoxy-2-phenylethoxy)-4-methylbenzene

InChI

InChI=1S/C16H18O2/c1-13-8-10-15(11-9-13)18-16(17-2)12-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3

InChI Key

GFMSXKLOLOPYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(CC2=CC=CC=C2)OC

Origin of Product

United States

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